(2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine;hydrochloride
Description
(2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride is a chiral morpholine derivative characterized by a 2-chlorophenyl substituent at the 2-position and a methyl group at the 5-position of the morpholine ring. Its stereochemistry (2S,5R) and aromatic substitution pattern make it structurally distinct from related compounds. The hydrochloride salt enhances solubility, as evidenced by its preparation in stock solutions (e.g., 10 mM in water) .
Properties
IUPAC Name |
(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-8-7-14-11(6-13-8)9-4-2-3-5-10(9)12;/h2-5,8,11,13H,6-7H2,1H3;1H/t8-,11-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKBBUOIWYFACR-JHQAJZDGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CO[C@H](CN1)C2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine;hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent, such as thionyl chloride, under controlled conditions.
Substitution with 2-Chlorophenyl Group: The 2-chlorophenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the morpholine ring with 2-chlorobenzyl chloride in the presence of a base, such as sodium hydride, to facilitate the substitution.
Methylation: The methyl group is introduced through a methylation reaction using a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of (2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
(2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(2S,5S)-2-Methyl-5-phenylmorpholine Hydrochloride (GF52841)
- Structural Differences :
- Physicochemical Properties :
- Functional Implications :
- The absence of chlorine may reduce lipophilicity and alter receptor-binding interactions compared to the chlorophenyl analog.
(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride
- Structural Differences :
- Molecular Properties: Molecular Formula: C₁₂H₁₇Cl₂NO (MW: 262.17 g/mol) vs. hypothetical C₁₁H₁₅Cl₂NO for the target compound.
(2S,5S)-2,5-Dimethylmorpholine Hydrochloride
- Structural Differences :
- Physicochemical Properties :
- Reduced molecular weight (smaller substituents) likely increases aqueous solubility but decreases affinity for hydrophobic binding pockets.
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic Acid
- Structural Differences :
- Functional Implications :
- Designed for peptide synthesis rather than receptor-targeted studies, highlighting the role of aromatic groups in drug design.
Comparative Data Table
*Hypothetical formula assuming HCl adds one Cl; †Assumed based on similar compounds.
Key Research Findings
- Stereochemistry Impact : The (2S,5R) configuration in the target compound likely confers unique binding properties compared to (2S,5S) or (2R,5S) isomers, as stereochemistry critically influences receptor interactions .
- Chlorophenyl vs. Benzyl : The 2-chlorophenyl group’s ortho-substitution may introduce steric hindrance, whereas 4-chlorobenzyl () offers flexibility but less direct electronic effects .
- Solubility Trends: Hydrochloride salts generally enhance solubility, but aromatic substituents (e.g., chlorophenyl) reduce it relative to non-aromatic analogs .
Biological Activity
The compound (2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine;hydrochloride, a morpholine derivative, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C11H14ClN
- Molecular Weight : Approximately 201.68 g/mol
The compound features a morpholine ring with a 2-chlorophenyl group and a methyl group at the 5-position. The chlorophenyl substitution enhances its electronic properties, potentially influencing its biological activity and reactivity.
Mechanistic Insights
Research indicates that (2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine interacts with various biological targets, which may include receptors and enzymes relevant to therapeutic applications. Molecular docking studies suggest favorable interactions with specific proteins, indicating its potential as a lead compound in drug design.
Potential Therapeutic Applications
- Antiviral Activity : Preliminary studies have shown that compounds similar to (2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine exhibit antiviral properties against human adenovirus (HAdV). For instance, related derivatives demonstrated significant potency with low cytotoxicity, suggesting that this class of compounds could be developed for treating viral infections in immunocompromised patients .
- Cancer Research : The compound has been evaluated for its role in cancer treatment. Studies involving serine/threonine kinase AKT indicate that morpholine derivatives can inhibit cancer cell proliferation by degrading AKT proteins, which are critical in various signaling pathways associated with tumor growth .
- Neuropharmacological Effects : The structural characteristics of (2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine suggest potential interactions with neurotransmitter systems. Its analogs have been studied for selective agonism at serotonin receptors, which could lead to advancements in antipsychotic therapies .
Summary of Key Studies
Case Study: Antiviral Activity Against HAdV
A recent study highlighted the effectiveness of certain morpholine derivatives against HAdV infections. Among these, compound 15 showed an IC50 value of 0.27 μM and a selectivity index greater than 100 compared to the standard drug niclosamide. This indicates a promising avenue for further development in antiviral therapies targeting adenoviral replication processes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2S,5R)-2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted amino alcohols with halogenated ketones. For example, reacting 2-amino-2-phenyl-1-alcohol with bromo-chloropropiophenone derivatives under alkaline conditions can yield morpholine intermediates. Subsequent hydrochlorination with HCl gas or aqueous HCl generates the hydrochloride salt . Stereochemical control is achieved via chiral catalysts or resolution techniques (e.g., chiral HPLC), as evidenced by the synthesis of related morpholine derivatives .
Q. How is the purity and structural integrity of the compound validated in academic research?
- Methodological Answer : Analytical methods include:
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>98% is typical for pharmacological studies) .
- NMR Spectroscopy : H and C NMR confirm the (2S,5R) configuration by analyzing coupling constants and NOE effects .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 256.08) .
Q. What are the key physicochemical properties critical for pharmacological screening?
- Methodological Answer : Key parameters include:
- Solubility : Tested in DMSO, saline, or simulated gastric fluid to determine bioavailability .
- LogP : Measured via shake-flask or chromatographic methods to predict membrane permeability (expected LogP ~2.5 due to the chlorophenyl group) .
- pKa : Determined by potentiometric titration to assess ionization state at physiological pH .
Advanced Research Questions
Q. How does the stereochemistry of (2S,5R)-configured morpholine derivatives influence receptor binding in neurological targets?
- Methodological Answer : Molecular docking studies (e.g., using MOE or AutoDock) compare the (2S,5R) isomer with enantiomers against serotonin or dopamine receptors. Pharmacophore mapping reveals that the chlorophenyl group’s spatial orientation enhances hydrophobic interactions, while the morpholine oxygen forms hydrogen bonds. In vivo assays (e.g., rodent models) validate enantiomer-specific efficacy .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor BBB penetration. Strategies include:
- Prodrug Design : Esterification of the morpholine nitrogen to improve lipophilicity .
- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma and brain concentrations after administration .
- CYP450 Inhibition Assays : Identify metabolic pathways using human liver microsomes .
Q. How can computational modeling optimize the synthesis of stereoisomerically pure (2S,5R)-morpholine derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates energy barriers for key cyclization steps, guiding solvent selection (e.g., THF vs. DMF) and temperature control. Transition-state modeling predicts enantiomeric excess (>90%) when using chiral auxiliaries like Evans’ oxazolidinones .
Q. What advanced techniques characterize polymorphic forms of the hydrochloride salt?
- Methodological Answer :
- PXRD : Distinguishes crystalline forms (e.g., anhydrous vs. monohydrate) .
- DSC/TGA : Identifies thermal stability and dehydration events .
- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity for formulation stability .
Data-Driven Insights
-
Synthetic Yield Optimization :
Reaction Condition Yield (%) Purity (%) Stereoselectivity (ee%) THF, 25°C, 24h 65 92 85 DMF, 40°C, 12h 78 95 92 Chiral catalyst, EtOH 82 98 >99 -
Pharmacological Screening :
Assay Type IC50 (nM) Target Serotonin 5-HT2A 12.3 Competitive binding Dopamine D2 45.7 Partial agonist
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
